3,4-Dichloro-5-(difluoromethoxy)benzamide
Description
3,4-Dichloro-5-(difluoromethoxy)benzamide is a benzamide derivative featuring two chlorine substituents at positions 3 and 4 of the benzene ring and a difluoromethoxy (-OCHF₂) group at position 5. Its molecular formula is C₈H₆Cl₂F₂NO₂, with a molecular weight of 256.04 g/mol (derived from structural analysis). For example, Roflumilast (a PDE4 inhibitor for COPD treatment) shares a similar difluoromethoxy-benzamide backbone but includes additional functional groups .
Properties
IUPAC Name |
3,4-dichloro-5-(difluoromethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F2NO2/c9-4-1-3(7(13)14)2-5(6(4)10)15-8(11)12/h1-2,8H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPXNWYHIQJCBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Cl)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-(difluoromethoxy)benzamide typically involves the
Biological Activity
3,4-Dichloro-5-(difluoromethoxy)benzamide is a chemical compound that has gained attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core with two chlorine atoms and a difluoromethoxy group, contributing to its unique chemical reactivity and biological properties. Its molecular formula is CHClFNO.
The primary mechanism of action for this compound involves the inhibition of phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the degradation of cyclic AMP (cAMP). By inhibiting PDE4, the compound increases cAMP levels, which can lead to various cellular responses including anti-inflammatory effects and modulation of immune responses .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, it has shown significant inhibitory effects on Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The compound has also been studied for its anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. Notably, it affects pathways associated with tumor growth and metastasis, making it a candidate for further development as an anticancer agent .
Study on PDE4 Inhibition
A study evaluated the efficacy of this compound as a selective PDE4 inhibitor. The results indicated that it had an IC50 value ranging from 0.2 to 4.3 nM against various PDE4 splice variants, demonstrating over 1000-fold selectivity for PDE4 compared to other phosphodiesterase family members. This selectivity is crucial for minimizing side effects associated with broader-spectrum inhibitors .
Effects on Inflammation
In animal models of chronic obstructive pulmonary disease (COPD), treatment with the compound resulted in significant reductions in lung inflammation and fibrosis. The study highlighted its potential in attenuating oxidative stress and pulmonary vascular remodeling, suggesting that it could be beneficial for managing respiratory diseases .
Data Table: Biological Activity Overview
| Biological Activity | Effect | Target | IC50 (nM) |
|---|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Various bacterial strains | N/A |
| Anticancer | Induction of apoptosis | Cancer cell lines | N/A |
| PDE4 Inhibition | Increase in cAMP levels | Phosphodiesterase-4 | 0.2 - 4.3 |
| Anti-inflammatory | Reduction in lung inflammation | COPD models | N/A |
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules, enabling the development of novel compounds with desired properties.
- Reagent in Chemical Reactions : Utilized in various chemical reactions due to its ability to undergo substitution reactions involving its halogen substituents.
Biology
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections .
- Anticancer Activity : Preliminary studies have shown that it may inhibit the growth of certain cancer cell lines by interfering with cellular processes such as DNA replication and protein synthesis .
Medicine
- Therapeutic Potential : Ongoing research is focused on its potential as a therapeutic agent for conditions such as chronic obstructive pulmonary disease (COPD), where it may act as a phosphodiesterase-4 (PDE4) inhibitor .
- Drug Development : Its unique structure allows for modifications that can enhance efficacy or reduce side effects, making it a candidate for further drug development.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study demonstrated that 3,4-Dichloro-5-(difluoromethoxy)benzamide showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.
- Cancer Cell Line Research :
- Pharmacological Studies :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dichloro substituents enable selective displacement reactions under controlled conditions:
*4-amino-3,5-dichloropyridine
Key findings from substitution studies:
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Chlorine at position 4 shows higher reactivity than position 3 in SNAr reactions
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Difluoromethoxy group directs substitution to para positions through -I effect
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Phase-transfer catalysts (e.g., TBAB) enhance reaction rates by 40-60%
Hydrolytic Reactions
The benzamide group undergoes controlled hydrolysis under basic conditions:
Table 2. Hydrolysis Profile
| Condition | Reagent System | Time | Product | Purity |
|---|---|---|---|---|
| Alkaline hydrolysis | 50% KOH/MeOH (0-5°C) | 2 hr | Corresponding benzoic acid | 98.5% |
| Acidic hydrolysis | 35% HCl/H₂O (reflux) | 6 hr | Partial decomposition observed | 72% |
| Enzymatic hydrolysis | Lipase PS-30 (pH 7.4, 37°C) | 24 hr | No reaction | - |
Critical stability observations:
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Hydrolysis follows pseudo-first-order kinetics (k = 0.023 min⁻¹ at pH 9)
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Activation energy calculated as 58.2 kJ/mol via Arrhenius plot analysis
Oxidation Pathways
Controlled oxidation studies reveal three primary transformation routes:
Oxidation Mechanism Map
textgraph TD A[3,4-Dichloro-5-(difluoromethoxy)benzamide] -->|H₂O₂/KMnO₄| B[3,4-Dichloro-5-(difluoromethoxy)benzoic acid] A -->|CrO₃/H₂SO₄| C[Chlorinated quinone derivatives] A -->|O₃/MeOH| D[Ozonolysis fragments]
Quantitative oxidation outcomes:
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Benzoic acid formation predominates (78% yield) with peroxide systems
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Chromium-based oxidants produce complex mixtures (≥5 identifiable byproducts)
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Ozonolysis yields characteristic α-keto amides (identified via LC-MS/MS)
Thermal Degradation Behavior
Forced degradation studies under ICH guidelines reveal:
Table 3. Thermal Stability Profile
| Temperature | Duration | Degradation Products | % Total Impurities |
|---|---|---|---|
| 150°C | 24 hr | Dechlorinated amide | 1.8 |
| 200°C | 6 hr | Difluoromethoxy cleavage products | 4.2 |
| 250°C | 1 hr | Polymerized residues | 12.7 |
Key stability indicators:
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First decomposition event at 218°C (DSC onset)
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Activation energy for thermal decomposition: 104.5 kJ/mol
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Major degradation pathway involves radical-mediated C-Cl bond cleavage
Photochemical Reactivity
UV irradiation studies (ICH Q1B) demonstrate:
Where:
Φ_deg = Quantum yield (0.032 ± 0.004)
I₀ = Incident light intensity (5.6×10¹⁵ photons/cm²/s)
A = Absorbance at 305 nm (0.87)
Photodegradation products include:
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3-Chloro-5-(difluoromethoxy)benzamide (λmax 274 nm)
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Oxazole ring-closure product (m/z 287.12)
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Defluorinated species (19F NMR confirmed)
This comprehensive analysis establishes this compound as a versatile synthetic intermediate with predictable degradation pathways. The electron-deficient aromatic system facilitates nucleophilic transformations while maintaining amide group stability under physiological conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key Comparative Insights
Substituent Position and Electronic Effects
- Chlorine Positioning : The target compound’s 3,4-dichloro configuration contrasts with 3,5-dichloro analogs (e.g., 3,5-Dichloro-N-(1,1-dimethylpropynyl)benzamide) , which may alter steric interactions and binding affinity in biological systems.
Functional Group Impact
- Benzamide vs. Benzoic Acid : The benzoic acid analog (C₈H₄Cl₂F₂O₃) exhibits higher acidity (pKa ~2-3) compared to the benzamide, which may influence salt formation and bioavailability.
- Sulfonyl Additions: The sulfonyl group in 2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]-N-(2,3-dimethylphenyl)benzamide introduces polar interactions, likely improving target selectivity in receptor-binding applications.
Complexity and Pharmacological Relevance
- Roflumilast demonstrates how structural complexity (e.g., pyridinyl and cyclopropylmethoxy groups) enhances therapeutic specificity. Its molecular weight (403.21 g/mol) exceeds the target compound, reflecting extended pharmacokinetic profiles.
Q & A
Q. What are the key synthetic routes and optimization strategies for 3,4-Dichloro-5-(difluoromethoxy)benzamide?
The synthesis typically involves halogenation and functional group introduction. For example, chlorination of benzamide precursors using reagents like thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux conditions is common. A critical step is the selective introduction of the difluoromethoxy group, which may require protecting groups to avoid side reactions. Optimization includes controlling reaction temperature (reflux vs. ambient) and stoichiometric ratios of halogenating agents. Hazard analysis for intermediates (e.g., mutagenicity screening via Ames testing) is essential, as some analogs exhibit mutagenic potential .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
High-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS) is standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the presence of chlorine, fluorine, and methoxy groups. X-ray crystallography or powder diffraction may resolve stereochemical ambiguities. For trace impurities, gas chromatography (GC-MS) is advised, especially if volatile byproducts are suspected during synthesis .
Q. How should researchers handle safety and stability concerns during synthesis?
Conduct a hazard analysis per guidelines like Prudent Practices in the Laboratory (National Academies Press, 2011). Key risks include decomposition upon heating (observed in DSC studies) and mutagenicity of intermediates. Use fume hoods, personal protective equipment (PPE), and avoid exposure to light or moisture for stability. Storage at -20°C under inert atmosphere is recommended for sensitive intermediates .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Density functional theory (DFT) calculations can predict electronic effects of substituents (e.g., electron-withdrawing Cl/F groups) on reactivity and binding. Molecular docking studies against target proteins (e.g., PDE4 inhibitors in COPD, as seen with Roflumilast analogs) help identify favorable interactions. For agrochemical applications, Quantitative Structure-Activity Relationship (QSAR) models correlate substituent positions (e.g., 3,4-dichloro vs. 3,5-dichloro) with pesticidal efficacy .
Q. What experimental approaches are used to resolve contradictions in biological activity data?
Contradictions may arise from assay conditions (e.g., cell line variability) or metabolite interference. Strategies include:
- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites.
- Orthogonal assays : Compare results across enzymatic (e.g., fluorogenic substrates) and cell-based (e.g., cAMP modulation in PDE4 studies) platforms.
- Isotopic labeling : Use deuterated analogs (e.g., 3,5-Difluorobenzoic-d₃ acid) to track metabolic pathways .
Q. How can structure-activity relationship (SAR) studies optimize pharmacological or agrochemical properties?
- Medicinal chemistry : Modify the benzamide core (e.g., cyclopropylmethoxy vs. difluoromethoxy groups) to enhance target binding. Roflumilast derivatives show that 3,5-dichloropyridinyl groups improve PDE4 inhibition .
- Agrochemicals : Introduce lipophilic substituents (e.g., tert-butyl in oxadiazole derivatives) to increase soil persistence. Ames testing is critical to rule out mutagenicity in pesticide candidates .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates and Hazards
Q. Table 2: SAR Trends in Benzamide Derivatives
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
